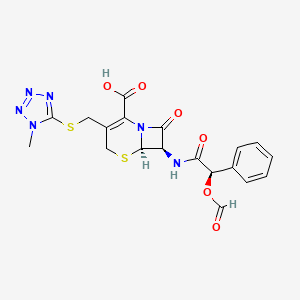
O-Formylcefamandole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Formylcefamandole: is a cephalosporin compound characterized by the presence of ®-O-formylmandelamido and N-methylthiotetrazole side groups . It is primarily used as a prodrug for cefamandole, which means it undergoes chemical conversion in the body to become the active drug . This compound is known for its antibacterial properties and is used to treat various bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Formylcefamandole can be synthesized through a penicillin acylase-catalyzed reaction. This involves the reaction of D,L-O-formyl methyl mandelate with the cephalosporin nucleus at a pH of 6, resulting in the formation of this compound . The yield of this reaction is typically around 30-35% .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing a suspension of sodium cefamandole at temperatures between 20°C and 30°C . This method ensures the formation of the methanolate crystalline form of sodium cefamandole, which is a precursor to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: O-Formylcefamandole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is often replaced with formic acid .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical applications .
Applications De Recherche Scientifique
O-Formylcefamandole has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various cephalosporin derivatives.
Biology: It serves as a model compound for studying the mechanisms of action of cephalosporins.
Medicine: It is used as a prodrug for cefamandole, which is an antibiotic used to treat bacterial infections.
Industry: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
O-Formylcefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacterial cell . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall integrity .
Comparaison Avec Des Composés Similaires
Cefamandole: A cephalosporin antibiotic with similar antibacterial properties.
Cefamandole nafate: A prodrug form of cefamandole with similar chemical structure and function.
Uniqueness: O-Formylcefamandole is unique due to its specific side groups, ®-O-formylmandelamido and N-methylthiotetrazole, which confer distinct pharmacokinetic properties . These side groups make it an effective prodrug for cefamandole, enhancing its stability and bioavailability .
Propriétés
Numéro CAS |
57268-80-1 |
|---|---|
Formule moléculaire |
C19H17N6O6S2- |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1 |
Clé InChI |
RRJHESVQVSRQEX-SUYBPPKGSA-M |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
| 57268-80-1 42540-40-9 |
|
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


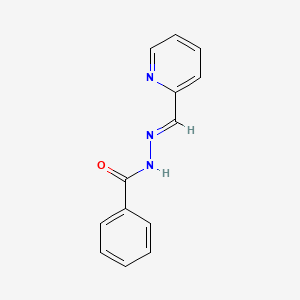
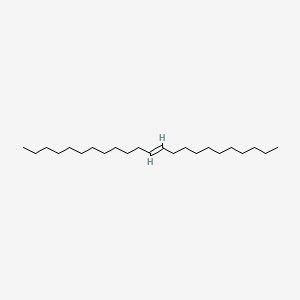
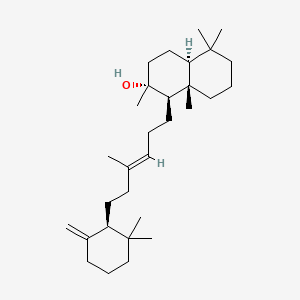
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)

![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)


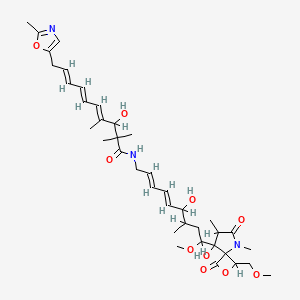
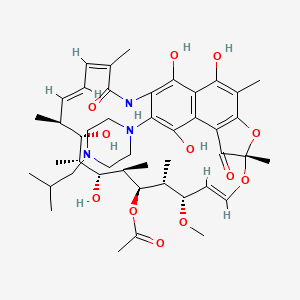
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
